molecular formula C22H28N4O2 B2823385 (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone CAS No. 1396783-77-9

(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone

Cat. No.: B2823385
CAS No.: 1396783-77-9
M. Wt: 380.492
InChI Key: QBKLPCIVJRZBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel series of pyridazin-3-one histamine H(3) receptor (H(3)R) antagonists/inverse agonists . It has been identified as a lead candidate for potential use in the treatment of attentional and cognitive disorders .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activities : A series of compounds, including those similar to (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone, were synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds displayed high activity against various bacteria and fungi (Bassyouni et al., 2012).

  • Structural Analysis : The structure of a mononuclear ReI complex derived from a similar pyridazin-3-yl compound was investigated, revealing significant intramolecular hydrogen bonding and potential implications for chemical reactivity and biological activity (Saldías et al., 2020).

Novel Compounds Synthesis

  • Novel Derivatives Synthesis : Research focused on creating novel derivatives, including those similar to the query compound, led to the development of various compounds with potential biological activity. This demonstrates the chemical versatility and potential application in drug discovery (Gaby et al., 2003).

Antimicrobial and Antimycobacterial Evaluation

  • Antimicrobial Activity : Compounds structurally related to the query compound were synthesized and showed significant antimicrobial and antimycobacterial activity, suggesting potential applications in treating infections (Narasimhan et al., 2011).

Molecular Docking and Screening

  • In Silico Analysis and Microbial Investigation : A study on compounds similar to the query compound included in silico ADME prediction, antibacterial, antifungal, and antimycobacterial activity testing, indicating their potential as drug-like compounds (Pandya et al., 2019).

  • Molecular Docking Studies : Research on pyridine and fused pyridine derivatives, related to the query compound, included molecular docking screenings, revealing moderate to good binding energies on target proteins and indicating potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Mechanism of Action

This compound acts as a histamine H(3) receptor (H(3)R) antagonist/inverse agonist . It has high affinity for both human and rat H(3)Rs with greater than 1000-fold selectivity over the hH(1)R, hH(2)R, and hH(4)R histamine receptor subtypes .

Future Directions

The compound has been selected for preclinical development . The clinical portions of the single and multiple ascending dose studies assessing safety and pharmacokinetics have been completed allowing for the initiation of a phase IIa for proof of concept .

Properties

IUPAC Name

[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-22(2)15-28-16-26(22)21(27)19-8-9-20(24-23-19)25-12-10-18(11-13-25)14-17-6-4-3-5-7-17/h3-9,18H,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKLPCIVJRZBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.